Dorsomorphin, also known as compound C, is classified as a small molecule inhibitor. It was initially identified through a screening process aimed at discovering compounds that could perturb dorsoventral axis formation in zebrafish embryos. The compound's structure is characterized by the formula CHNO·2HCl·HO, with a molecular weight of approximately 490.43 g/mol . Dorsomorphin functions primarily through the inhibition of BMP type I receptors, specifically ALK2, ALK3, and ALK6, which are crucial for BMP-mediated signaling pathways involved in various biological processes .
The synthesis of dorsomorphin involves several steps utilizing parallel library synthesis techniques. Initial efforts focused on modifying the pyrimidine core structure to enhance the compound's bioactivity and selectivity against BMP signaling. The synthesis process yielded 63 distinct compounds, with dorsomorphin being identified for its potent inhibitory effects on BMP signaling pathways . The specific synthetic route includes:
Dorsomorphin participates in several critical chemical reactions, particularly involving its inhibitory effects on BMP signaling pathways:
The mechanism by which dorsomorphin exerts its effects involves:
Dorsomorphin exhibits several notable physical and chemical properties:
Dorsomorphin has diverse applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3